N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a benzylpiperazine moiety and a phenylthio group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with benzylpiperazine under basic conditions.
Attachment of the Phenylthio Group: The phenylthio group is attached through a thiolation reaction, where a thiol derivative reacts with the pyrimidine core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The phenylthio group may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
- **N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
Uniqueness
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c30-24(11-16-31-21-9-5-2-6-10-21)27-22-17-23(26-19-25-22)29-14-12-28(13-15-29)18-20-7-3-1-4-8-20/h1-10,17,19H,11-16,18H2,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWVQUBHPWYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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